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Compound of Interest

1-Phenylcyclopropanamine
Compound Name:
Hydrochloride

Cat. No. B1205637

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclopropanamine Hydrochloride is a versatile precursor in organic synthesis,
primarily utilized in the development of novel therapeutic agents and in the synthesis of
psychoactive substances. Its unique cyclopropylamine moiety imparts distinct chemical
properties, making it a valuable building block for accessing a range of molecular scaffolds.
These notes provide an overview of its applications, detailed experimental protocols for its
derivatization, and relevant safety and regulatory information.

Physicochemical and Safety Data

Proper handling and storage of 1-Phenylcyclopropanamine Hydrochloride are crucial for
laboratory safety. The following tables summarize its key physicochemical properties and
hazard information.

Table 1: Physicochemical Properties of 1-Phenylcyclopropanamine Hydrochloride
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Property Value

CAS Number 73930-39-9

Molecular Formula CoH12CIN

Molecular Weight 169.65 g/mol

Appearance Off-white to yellow powder
Melting Point 192-201 °C

Storage Conditions

Store at 0-8°C

Table 2: Hazard and Safety Information for 1-Phenylcyclopropanamine Hydrochloride[1]

Hazard Statement

Precautionary Statement

H302: Harmful if swallowed

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray

H315: Causes skin irritation

P264: Wash skin thoroughly after handling

H319: Causes serious eye irritation

P271: Use only outdoors or in a well-ventilated

area

H335: May cause respiratory irritation

P301 + P312: IF SWALLOWED: Call a POISON
CENTER or doctor/physician if you feel unwell

P302 + P352: IF ON SKIN: Wash with plenty of

soap and water

P305 + P351 + P338: IF IN EYES: Rinse
cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing

Applications in Organic Synthesis

1-Phenylcyclopropanamine Hydrochloride serves as a key starting material for the

synthesis of a variety of organic compounds, with notable applications in medicinal chemistry
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and pharmacology.

Precursor to Phencyclidine (PCP) Analogs

Historically and in clandestine settings, derivatives of 1-phenylcycloalkylamines have been
used as precursors in the synthesis of phencyclidine (PCP) and its analogs.[1][2] These
compounds are classified as dissociative anesthetics and are controlled substances in many
jurisdictions.[3][4][5] The primary amino group of 1-phenylcyclopropanamine can be alkylated
to introduce various substituents, leading to a diverse range of PCP analogs with varying
pharmacological profiles.

Synthesis of Lysine-Specific Demethylase 1 (LSD1)
Inhibitors

In the field of medicinal chemistry, the structurally related trans-2-phenylcyclopropylamine
(Tranylcypromine) is a known inhibitor of monoamine oxidase (MAQO) and lysine-specific
demethylase 1 (LSD1).[6][7][8][9] This has inspired the synthesis of novel derivatives of
phenylcyclopropylamines as potential therapeutic agents, particularly in oncology. By modifying
the amine group of the phenylcyclopropylamine scaffold, researchers can develop more potent
and selective LSD1 inhibitors.

Building Block for Novel Therapeutics

The rigid cyclopropane ring and the reactive primary amine make 1-phenylcyclopropanamine a
valuable building block for creating conformationally constrained molecules. This is a desirable
feature in drug design to enhance binding affinity and selectivity for biological targets. For
example, cyclopropane-containing compounds like Milnacipran are used as antidepressants.
[10][11][12]

Experimental Protocols

The following are generalized protocols for the derivatization of 1-phenylcyclopropanamine.
The hydrochloride salt can be used directly or after neutralization to the free base. For
reactions requiring the free base, 1-Phenylcyclopropanamine Hydrochloride is dissolved in
a suitable solvent and treated with an aqueous base (e.g., NaOH, K2COs3), followed by
extraction with an organic solvent.
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N-Alkylation with Alkyl Halides

This protocol describes the direct alkylation of the primary amine with an alkyl halide to form a
secondary or tertiary amine. This method is analogous to the synthesis of PCP from 1-
phenylcyclohexylamine and 1,5-dibromopentane.[1]

Reaction Scheme:

R-X, Base

1-Phenylcyclopropanamine » N-Alkyl-1-phenylcyclopropanamine

Click to download full resolution via product page
Caption: N-Alkylation of 1-Phenylcyclopropanamine.

Materials:

1-Phenylcyclopropanamine Hydrochloride

e Alkyl halide (e.g., benzyl bromide, 1,5-dibromopentane)

e Anhydrous potassium carbonate (K2COs) or another suitable base
e Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

o Diethyl ether

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Procedure:

e To a stirred suspension of 1-Phenylcyclopropanamine Hydrochloride (1.0 eq) and
anhydrous potassium carbonate (2.5 eq) in anhydrous DMF, add the alkyl halide (1.1 eq for
mono-alkylation, >2.2 eq for di-alkylation) at room temperature.
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» Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer
chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and pour it into water.
o Extract the aqueous layer with diethyl ether (3 x volumes).

e Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and
then with brine.

e Dry the organic layer over anhydrous MgSOQOu4, filter, and concentrate under reduced

pressure.

 Purify the crude product by column chromatography on silica gel to obtain the desired N-
alkylated product.

Table 3: Representative N-Alkylation Reaction Parameters

Starting Alkylatin Temperat . .
. Base Solvent Time (h) Yield (%)

Amine g Agent ure (°C)
1-

1,5-
Phenylcycl ]

~ Dibromope  K2COs DMF 95-100 24-144 65-75[1]

ohexylamin .

ntane

e

Benzylami Benzyl
) NaHCOs Water 90-95 4 ~80
ne chloride

Reductive Amination with Aldehydes or Ketones

Reductive amination is a versatile method for forming C-N bonds and is widely used to
synthesize secondary and tertiary amines.[6][13][14] The reaction proceeds via the formation of
an imine or enamine intermediate, which is then reduced in situ.

Workflow Diagram:
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Reactants
1-Phenylcyclopropanamine Aldehyde or Ketone
(from Hydrochlorlde salt) (e.g., Benzaldehyde)

\ieactlon’/

Imine Formation
(Acid Catalyst, e.g., AcOH)

'

In situ Reduction
(Reducing Agent, e.g., NaBH(OAC)s)

Work-up & Purification

(Quench Reaction)
(Column Chromatographa

Click to download full resolution via product page

Caption: Workflow for Reductive Amination.

Materials:
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e 1-Phenyicyclopropanamine Hydrochloride
o Aldehyde or Ketone (e.g., benzaldehyde, acetone)

e Reducing agent (e.g., Sodium triacetoxyborohydride [NaBH(OACc)s], Sodium
cyanoborohydride [NaBH3CN])

e Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
o Acetic acid (catalytic amount)

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Procedure:

e To a solution of 1-Phenylcyclopropanamine (from the hydrochloride salt, 1.0 eq) and the
aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.

« Stir the mixture at room temperature for 1 hour to facilitate imine formation.
e Add the reducing agent (e.g., NaBH(OACc)s, 1.5 eq) portion-wise to the reaction mixture.
o Continue stirring at room temperature and monitor the reaction by TLC.

o Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate
solution.

o Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

» Wash the combined organic layers with brine, dry over anhydrous MgSOa, filter, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel.

Table 4: Common Reducing Agents for Reductive Amination[9][15]
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Reducing Agent Properties

Mild and selective, tolerates many functional

Sodium triacetoxyborohydride (NaBH(OAC)3)
groups.

Sodium cyanoborohydride (NaBHsCN) Effective but generates toxic cyanide waste.

Can also reduce the starting carbonyl, often

Sodium borohydride (NaBHa) _
used in a two-step procedure.

Signaling Pathway and Mechanism of Action

While 1-Phenylcyclopropanamine Hydrochloride itself is not directly involved in signaling
pathways, its derivatives, particularly those related to Tranylcypromine, are known to act as
enzyme inhibitors. The mechanism of inhibition of LSD1 by phenylcyclopropylamine derivatives
involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor
of the enzyme, leading to its irreversible inactivation.

LSD1 Enzyme

FAD Cofactor

Binds to Covalent
Active Site . Modification of FAD Covalent Adduct
LSD1 (Active) (LSD1 Inactivated)

Click to download full resolution via product page

Caption: LSD1 Inhibition by Phenylcyclopropylamine Derivatives.

Regulatory Information

1-Phenylcyclopropanamine and its derivatives may be considered controlled substance
precursors or analogs in various jurisdictions due to their use in the synthesis of PCP and
related substances.[3][4][5] The U.S. Drug Enforcement Administration (DEA) maintains lists of
controlled substances and precursor chemicals.[3][4][5][8] Researchers and chemical suppliers
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must comply with all applicable federal and local regulations regarding the purchase, storage,
and use of such chemicals. It is the responsibility of the user to ensure compliance with all
relevant laws.

Conclusion

1-Phenylcyclopropanamine Hydrochloride is a valuable precursor for the synthesis of a
range of nitrogen-containing compounds. Its utility in the preparation of pharmacologically
active molecules, including potential therapeutics and controlled substances, necessitates a
thorough understanding of its chemistry, handling, and regulatory status. The protocols
provided herein offer a starting point for the exploration of its synthetic applications in a
research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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